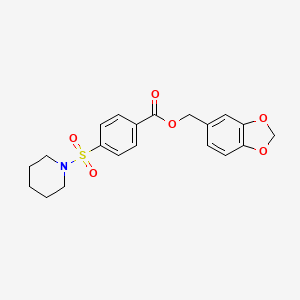

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

Description

The compound "(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate" is a synthetic benzoate ester featuring a benzodioxolylmethyl group and a piperidine sulfonyl moiety. The piperidine sulfonyl group contributes to electronic and steric properties, influencing solubility, bioavailability, and binding interactions.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 4-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c22-20(25-13-15-4-9-18-19(12-15)27-14-26-18)16-5-7-17(8-6-16)28(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUTOXWHBKSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of piperidine with suitable sulfonyl chlorides.

Esterification: The final step involves the esterification of the benzodioxole derivative with the piperidinylsulfonyl benzoic acid under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or ester groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives containing the benzodioxole structure. The compound is believed to induce apoptosis in cancer cells through mechanisms involving:

- Caspase Activation : Similar compounds have shown the ability to activate caspases, leading to programmed cell death.

- Cell Cycle Arrest : Research indicates that these compounds can halt the cell cycle in cancer cells, preventing their proliferation.

Case Study Example :

A study investigating similar piperidine derivatives found significant cytotoxicity against various cancer cell lines, including breast and liver cancers, with mechanisms linked to apoptosis induction and cell cycle disruption.

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine sulfonamide moiety enhances its bioactivity by:

- Inhibiting Bacterial Growth : The compound's structural features allow it to interact with bacterial enzymes and disrupt cellular functions.

Case Study Example :

Research on piperidine derivatives revealed promising antibacterial effects against common pathogens, suggesting that modifications to the benzodioxole structure could further enhance efficacy .

Enzyme Inhibition

The sulfonamide group in this compound has been associated with enzyme inhibition properties, particularly against:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown potential as AChE inhibitors, which are relevant in treating conditions like Alzheimer's disease.

Case Study Example :

A series of synthesized compounds containing piperidine moieties were evaluated for their AChE inhibitory activity, showing effective results that suggest further exploration of this compound's potential in neuropharmacology .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and piperidinylsulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparative Insights

Functional Group Impact :

- The piperidine sulfonyl group in the target compound introduces a basic nitrogen, enhancing solubility in acidic environments compared to biphenyl sulfonamide analogs .

- Benzodioxolylmethyl substituents are conserved across analogs, contributing to π-π stacking interactions in enzyme binding pockets .

Synthetic Efficiency :

- The target compound’s synthesis likely follows similar sulfonamide coupling strategies as in , where biphenyl sulfonyl chlorides react with benzodioxolylmethyl amines. However, the use of piperidine sulfonyl chloride may require optimized reaction conditions due to steric hindrance.

Biological Relevance: Analogs like ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat exhibit dual enzyme inhibition (5-LOX/mPGES-1 IC₅₀ ~1–10 µM), suggesting the target compound may share similar mechanisms .

Research Findings and Data

Crystallographic and Structural Validation

- The benzodioxol-pyrazole derivative in was refined using SHELXL (R factor = 0.045), demonstrating the reliability of X-ray diffraction for confirming benzodioxol-containing structures. Similar methods are applicable to the target compound .

- Structural validation tools (e.g., PLATON) ensure geometric accuracy, critical for comparing bond lengths and angles between analogs .

Pharmacokinetic Considerations

Biological Activity

The compound (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a synthetic organic molecule that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 372.44 g/mol. The structure consists of a benzodioxole moiety linked to a piperidine sulfonamide, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds with a piperidine nucleus often exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity is typically assessed using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | S. aureus |

| Piperidine derivatives | 16 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. Studies have demonstrated that related compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in animal models of arthritis . The mechanism of action often involves inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzodioxole derivatives. For example, compounds similar to this compound showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. In vitro studies reported an IC50 value of approximately 12 µM for AChE inhibition .

Study on Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of several piperidine derivatives, this compound was identified as one of the most potent agents against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both disk diffusion and broth microdilution methods to confirm its effectiveness.

Anti-inflammatory Effects in Animal Models

A recent investigation into the anti-inflammatory effects involved administering the compound to rats with induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.